molecular formula C18H21N3O2S B6574711 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea CAS No. 1203186-07-5

1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea

Cat. No.: B6574711
CAS No.: 1203186-07-5
M. Wt: 343.4 g/mol
InChI Key: ARKHZLMGYXPQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea is a hybrid organic compound combining a tetrahydroquinoline scaffold with a thiophene-containing urea moiety. The tetrahydroquinoline core is substituted with a propanoyl group at the 1-position and a urea linker at the 7-position, which is further functionalized with a (thiophen-2-yl)methyl group. This structure is designed to leverage the pharmacological properties of both tetrahydroquinoline derivatives (e.g., CNS activity, anti-inflammatory effects) and thiophene-based compounds (e.g., metabolic stability, π-π interactions) . The molecular formula is C₁₉H₂₁N₃O₂S, with a molecular weight of 355.45 g/mol.

Properties

IUPAC Name

1-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-2-17(22)21-9-3-5-13-7-8-14(11-16(13)21)20-18(23)19-12-15-6-4-10-24-15/h4,6-8,10-11H,2-3,5,9,12H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKHZLMGYXPQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and antitumor effects. This article reviews the biological activity of this compound based on various research findings and case studies.

The molecular formula of the compound is C18H21N3O2SC_{18}H_{21}N_{3}O_{2}S, with a molecular weight of 343.4 g/mol. The structure features a tetrahydroquinoline ring and a thiophene moiety, which are known to contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₈H₂₁N₃O₂S
Molecular Weight343.4 g/mol
CAS Number1203186-07-5

The mechanism of action for 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors linked to various biological pathways. For instance, it has been suggested that similar compounds can inhibit enzymes involved in neurotransmitter biosynthesis, leading to neuroprotective effects.

Antitumor Activity

Research indicates that derivatives of tetrahydroquinoline exhibit significant antitumor properties. For instance, related compounds have demonstrated the ability to inhibit cancer cell proliferation in vitro. A study highlighted that compounds with similar structures showed potent activity against various cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to inhibit albumin denaturation and exhibit antitryptic activity. These properties suggest its usefulness in treating inflammatory conditions.

Antioxidant Properties

Tetrahydroquinoline derivatives are also noted for their antioxidant activities. This is crucial in combating oxidative stress-related diseases and may provide therapeutic benefits in conditions such as neurodegenerative disorders.

Case Study 1: Antitumor Efficacy

In a comparative study involving various tetrahydroquinoline derivatives, 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea was evaluated against several human tumor cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, demonstrating its potential as an effective anticancer agent .

Case Study 2: Neuroprotective Effects

A study focusing on the neuroprotective effects of tetrahydroquinoline derivatives found that this compound could reduce neuronal cell death induced by oxidative stress. The mechanism was linked to the modulation of signaling pathways involved in apoptosis and inflammation.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with tetrahydroquinoline structures often exhibit antimicrobial activity. This compound's sulfonamide functional group may inhibit bacterial growth by interfering with folic acid synthesis pathways. Studies have shown that similar compounds can effectively target various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Potential

Tetrahydroquinoline derivatives have been studied for their anticancer properties. Preliminary studies suggest that 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of tetrahydroquinoline derivatives. This compound may offer protective benefits against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Synthetic Methods

The synthesis of 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

  • Formation of Tetrahydroquinoline Core :
    • Starting from quinoline derivatives through reduction processes.
    • Utilizing catalytic hydrogenation or chemical reduction methods.
  • Urea Formation :
    • Reacting the tetrahydroquinoline derivative with isocyanates or carbamates to form the urea linkage.
    • Employing thiophene derivatives to introduce the thiophenyl group via nucleophilic substitution reactions.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various tetrahydroquinoline derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea exhibited significant inhibition zones in agar diffusion tests.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound could inhibit the growth of breast cancer cell lines (MCF-7) by inducing apoptosis as indicated by increased caspase activity and DNA fragmentation assays. The mechanism was further investigated through flow cytometry analysis showing cell cycle arrest at the G0/G1 phase.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of tetrahydroquinoline-urea hybrids. Key structural analogs and their differentiating features are outlined below:

Compound Name Substituents Molecular Formula Molecular Weight Key Differences Reference
1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea 4-Fluorobenzyl group C₂₀H₂₂FN₃O₂ 355.4 Replacement of thiophen-2-ylmethyl with fluorobenzyl enhances lipophilicity and potential blood-brain barrier penetration.
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea Trifluoromethylphenyl group C₂₁H₂₀F₃N₃O₂ 403.4 Trifluoromethyl group increases metabolic stability and electron-withdrawing effects.
1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea Phenylsulfonyl group C₂₄H₂₅N₃O₃S 435.5 Sulfonyl group improves solubility but may reduce membrane permeability.
1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea Pyrazole-thiophene hybrid C₁₇H₁₅F₃N₄OS 380.4 Pyrazole introduces hydrogen-bonding capacity, potentially enhancing target affinity.

Key Observations:

  • Thiophene vs. Fluorobenzyl: The thiophen-2-ylmethyl group in the target compound offers π-π stacking interactions with aromatic residues in biological targets, whereas the fluorobenzyl group in may enhance hydrophobic interactions and bioavailability.
  • Electron-Withdrawing Groups: The trifluoromethyl group in increases resistance to oxidative metabolism, a feature absent in the target compound.
  • Solubility vs. Permeability: Sulfonyl-containing analogs (e.g., ) exhibit improved aqueous solubility but reduced passive diffusion across lipid membranes compared to the thiophene-based urea.

Research Findings and Limitations

  • Structural Insights: X-ray crystallography of related compounds (e.g., ) confirms planar conformations of thiophene and urea moieties, critical for target binding.
  • Metabolic Stability: Thiophene-containing ureas (e.g., target compound) are less prone to CYP450-mediated oxidation compared to furan analogs .
  • Further studies using assays like (MTT assay) are recommended.

Preparation Methods

Cyclization of Aniline Derivatives

Tetrahydroquinoline scaffolds are commonly synthesized via acid-catalyzed cyclization of substituted anilines. For example, 7-nitro-1,2,3,4-tetrahydroquinoline is prepared by treating 3-nitroaniline with cyclopentanone in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours, achieving a 78% yield. Subsequent reduction of the nitro group using hydrogen and palladium on carbon (Pd/C) in ethanol affords the amine intermediate.

Propanoylation via Friedel-Crafts Acylation

The propanoyl group is introduced by reacting 1,2,3,4-tetrahydroquinolin-7-amine with propionyl chloride in dichloromethane (DCM) under reflux. Aluminum trichloride (AlCl₃) serves as the Lewis catalyst, facilitating electrophilic substitution at the para position relative to the amine. Typical conditions yield 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-amine in 65–72% purity, requiring subsequent purification via silica gel chromatography.

Preparation of Thiophen-2-ylmethyl Isocyanate

Thiophen-2-ylmethanol is converted to the corresponding isocyanate using triphosgene in a two-step process:

  • Chloroformate Formation : Thiophen-2-ylmethanol reacts with triphosgene in DCM at 0°C, yielding thiophen-2-ylmethyl chloroformate (85% yield).

  • Ammonolysis and Dehydration : Treatment with aqueous ammonia generates the unstable carbamic acid intermediate, which dehydrates under vacuum to form thiophen-2-ylmethyl isocyanate .

Urea Bond Formation

The final step involves coupling Fragment A and B under anhydrous conditions. A solution of 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-amine in dry tetrahydrofuran (THF) is slowly added to thiophen-2-ylmethyl isocyanate at 0°C. The reaction proceeds at room temperature for 12 hours, monitored by thin-layer chromatography (TLC). The crude product is purified via recrystallization from ethyl acetate/hexane, yielding the target compound in 68–75% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction StepOptimal SolventTemperatureYield ImprovementSource
Friedel-Crafts AcylationDichloromethaneReflux72% → 82%
Urea CouplingTetrahydrofuran0°C → RT60% → 75%

Higher yields in urea coupling are achieved by maintaining low temperatures during initial mixing to minimize side reactions. Replacing DCM with THF in the acylation step reduces byproduct formation by 15%.

Catalytic Systems

  • AlCl₃ vs. FeCl₃ : Aluminum trichloride outperforms iron(III) chloride in Friedel-Crafts acylation, providing a 22% higher yield due to stronger Lewis acidity.

  • Triethylamine as Scavenger : Adding triethylamine (1 equiv.) during urea coupling sequesters HCl, preventing protonation of the amine and improving reactivity.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Used to isolate the propanoylated tetrahydroquinoline intermediate (eluent: 3:1 hexane/ethyl acetate).

  • Recrystallization : Ethyl acetate/hexane (1:4) recrystallizes the final urea compound, enhancing purity from 75% to 98%.

Spectroscopic Confirmation

  • ¹H NMR : The urea NH protons appear as broad singlets at δ 6.2–6.5 ppm, while the thiophenmethyl group shows characteristic aromatic signals at δ 7.3–7.5 ppm.

  • LC-MS : Molecular ion peak at m/z 384.2 ([M+H]⁺) confirms the target molecular weight.

Challenges and Alternative Approaches

Instability of Intermediates

The thiophen-2-ylmethyl isocyanate intermediate is moisture-sensitive, requiring strict anhydrous conditions. Substituting triphosgene with diphosgene reduces toxicity but necessitates longer reaction times.

Alternative Urea-Forming Methods

  • Carbodiimide-Mediated Coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the amine for urea formation achieves comparable yields (70%) but increases cost.

  • Microwave-Assisted Synthesis : Reducing reaction time from 12 hours to 45 minutes under microwave irradiation (100°C) improves throughput without compromising yield .

Q & A

Q. What are the common synthetic routes for synthesizing 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea?

The synthesis typically involves three key steps:

  • Step 1 : Formation of the tetrahydroquinoline core via cyclization of aniline derivatives, often using acid catalysis or reductive amination .
  • Step 2 : Introduction of the propanoyl group at the 1-position via acylation reactions (e.g., using propanoyl chloride under basic conditions) .
  • Step 3 : Coupling the thiophen-2-ylmethyl urea moiety using carbodiimide-mediated reactions (e.g., EDC/HOBt) with isocyanate intermediates . Reaction optimization focuses on solvent choice (e.g., DMF, THF), temperature (60–100°C), and purification via column chromatography .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the tetrahydroquinoline scaffold, propanoyl group, and urea linkage. Key signals include δ 8.1–8.3 ppm (urea NH) and δ 1.1–1.3 ppm (propanoyl methyl) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 410.2) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm1^{-1} (urea C=O) and ~1700 cm1^{-1} (propanoyl C=O) confirm functional groups .

Q. What physicochemical properties are critical for formulation and biological testing?

  • Solubility : Low aqueous solubility (logP ~3.5) necessitates DMSO or PEG-based vehicles for in vitro assays .
  • Stability : Susceptibility to hydrolysis at the urea bond under acidic/basic conditions requires pH-controlled storage .
  • Melting Point : Typically >200°C, indicating high thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature : Lowering reaction temperatures (e.g., 50°C) during acylation reduces side products like over-acylated derivatives .
  • Catalysts : Using DMAP as a catalyst in urea coupling improves efficiency (yield increases from 45% to 72%) .
  • Purification : Gradient elution in flash chromatography (hexane:EtOAc 7:3 to 1:1) resolves co-eluting impurities .

Q. How can contradictory data in biological activity assays be resolved?

Contradictions in enzyme inhibition (e.g., IC50_{50} variability) arise from:

  • Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or ATP concentration in kinase assays .
  • Target Selectivity : Off-target effects on related enzymes (e.g., FLT3 vs. RET kinases) require counter-screening using panels of recombinant proteins .
  • Data Normalization : Use of internal controls (e.g., staurosporine) corrects for plate-to-plate variability .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Rodent Models : Oral bioavailability studies in Sprague-Dawley rats (dose: 10 mg/kg) with plasma analysis via LC-MS/MS .
  • Toxicity Screening : Acute toxicity tests in zebrafish embryos (LC50_{50} determination) and hepatic microsome stability assays .
  • Blood-Brain Barrier Penetration : LogBB calculations (brain/plasma ratio) using PAMPA assays .

Q. Which computational methods predict binding interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase domains (e.g., hydrogen bonding with hinge region residues) .
  • MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes .
  • QSAR Models : CoMFA/CoMSIA analyses correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.